molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2

[(Diphenylphosphoroso)imino]diphenylphosphinous acid

Cat. No. B2720876
CAS RN: 31239-06-2
M. Wt: 417.385
InChI Key: AGBQGWACICKWST-UHFFFAOYSA-N
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Description

“[(Diphenylphosphoroso)imino]diphenylphosphinous acid” is a chemical compound with the molecular formula C24H21NO2P2. It is related to diphenylphosphine oxide, which exists in equilibrium with its minor tautomer diphenylphosphinous acid .


Synthesis Analysis

The synthesis of such compounds often involves reactions with amines . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .


Molecular Structure Analysis

The molecular structure of “[(Diphenylphosphoroso)imino]diphenylphosphinous acid” contains a total of 53 bonds, including 32 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 1 hydroxyl group .


Chemical Reactions Analysis

The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .


Physical And Chemical Properties Analysis

As an amino acid derivative, it shares some common elements of an amine group, a carboxyl group, and a side chain . The various functional groups that comprise the side chain give each amino acid distinct physical properties that influence protein formation and function .

Scientific Research Applications

Mechanism of Action

The mechanism of action involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . This reaction is acid-catalyzed and reversible .

Future Directions

The future directions of research on “[(Diphenylphosphoroso)imino]diphenylphosphinous acid” and similar compounds could involve exploring their synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates .

properties

IUPAC Name

diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQGWACICKWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Hydroxydiphenylylidene)azamethyl]diphenylphosphino-1-one

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